molecular formula C24H24FN5O2 B2944665 9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-91-6

9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Numéro de catalogue: B2944665
Numéro CAS: 922453-91-6
Poids moléculaire: 433.487
Clé InChI: BYPKLZMHFNSNTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a bicyclic core fused with a pyrimidine ring. Its structure includes a 2,4-dimethylphenyl group at position 9, a 4-fluorobenzyl moiety at position 3, and a methyl substituent at position 1 (Figure 1).

Key structural features:

  • Fluorine incorporation: The 4-fluorobenzyl moiety improves metabolic stability and modulates electronic effects.
  • Methylation: The N1-methyl group may reduce polarity, enhancing bioavailability.

Synthetic routes typically involve alkylation of xanthine derivatives followed by cyclization (e.g., microwave-assisted solvent-free methods) .

Propriétés

IUPAC Name

9-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-15-5-10-19(16(2)13-15)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKLZMHFNSNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 923438-01-1) is a complex purine derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological evaluation, and specific case studies illustrating its effects.

  • Molecular Formula : C24H24FN5O2
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : 9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • Structure : The compound features a tetrahydropyrimidine core with various aromatic substitutions that are crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • CFPAC-1 (pancreatic cancer)
  • IC50 Values :
    • The compound demonstrated significant growth inhibition with IC50 values comparable to other known antiproliferative agents. For example, in one study, similar purine derivatives exhibited IC50 values ranging from 0.79 µM to 3.8 µM against HeLa cells .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression (e.g., Bcr-Abl and FLT3), suggesting a potential pathway for this compound as well .

Case Study 1: In Vitro Evaluation

A study conducted on the antiproliferative effects of a related purine derivative indicated that structural modifications significantly influenced cytotoxicity against various cancer cell lines. The results demonstrated that introducing specific aromatic groups enhanced the inhibitory activity .

CompoundCell LineIC50 (µM)
Compound AHeLa0.98
Compound BCFPAC-10.79
Target CompoundHeLaTBD

Case Study 2: Structural Optimization

Another research effort focused on optimizing the structure of purine derivatives revealed that modifications at the N-9 position increased hydrophobic interactions with target kinases, enhancing biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[2,1-f]Purine-Dione Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Source
Target Compound :
9-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
9: 2,4-dimethylphenyl
3: 4-fluorobenzyl
1: Methyl
~450 (estimated) Hypothesized PDE4B/PDE10A inhibition (based on SAR)
9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-6,7,8,9-Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9: 2-chloro-6-fluorobenzyl
1,3: Methyl
407.8 MAO-B inhibition (IC₅₀ = 12 nM); dual-target activity for neurodegeneration
Compound 5 :
8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1,3-Dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione
8: Isoquinoline-alkyl chain
1,3: Methyl
466.5 PDE4B1 inhibition (IC₅₀ = 34 nM); 5-HT₇ receptor antagonism
9-(5-Chloro-2-Methylphenyl)-1-Methyl-3-Phenethyl-6,7,8,9-Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9: 5-chloro-2-methylphenyl
3: Phenethyl
449.9 No explicit activity reported; structural analog for SAR studies
9-(3,4-Dihydroxyphenethyl)-1,3-Dipropyl-6,7,8,9-Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9: Dihydroxyphenethyl
1,3: Propyl
427.5 Antioxidant properties; moderate PDE10A inhibition (IC₅₀ = 89 nM)

Key Research Findings:

Substituent Effects on Bioactivity: Fluorinated Benzyl Groups: The 4-fluorobenzyl moiety in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-phenethyl derivatives in ). Fluorine’s electron-withdrawing effect may also strengthen π-π stacking with aromatic residues in PDE enzymes . Alkyl Chain Length: Longer alkyl chains (e.g., propyl or butyl in ) increase lipophilicity but reduce aqueous solubility. The target compound’s methyl group balances these properties.

Receptor Affinity: PDE4B/PDE10A Selectivity: Compounds with bulky 9-position substituents (e.g., 2,4-dimethylphenyl) show higher selectivity for PDE4B over PDE10A, as seen in . This aligns with the target compound’s hypothesized activity. 5-HT Receptor Modulation: Isoquinoline-containing analogs (e.g., Compound 5 in ) exhibit 5-HT₇ antagonism, but the target compound’s lack of nitrogen-rich substituents suggests divergent receptor interactions.

Synthetic Efficiency :

  • Microwave-assisted synthesis (used in for fluorinated analogs) reduces reaction times by 60% compared to traditional methods. The target compound likely employs similar protocols.

Physicochemical Properties:

Property Target Compound 9-(2-Chloro-6-Fluorobenzyl) Analog 9-(3,4-Dihydroxyphenethyl) Derivative
Molecular Weight ~450 407.8 427.5
logP (Predicted) 3.2 3.8 1.9
Hydrogen Bond Donors 0 0 2
Topological Polar Surface Area 65 Ų 58 Ų 105 Ų

Structure-Activity Relationship (SAR) Insights

  • Position 9 : Bulky aryl groups (e.g., 2,4-dimethylphenyl) enhance PDE4B inhibition but reduce solubility. Chloro or fluoro substituents improve target engagement .
  • Position 3 : Benzyl derivatives with electron-withdrawing groups (e.g., 4-fluoro) optimize enzyme binding and metabolic stability .
  • Position 1 : Methylation at N1 minimizes first-pass metabolism compared to ethyl or propyl groups .

Q & A

What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:
The compound’s tetrahydropyrimido-purine-dione core suggests multi-step synthesis involving cyclocondensation of substituted precursors. A validated approach involves:

  • Step 1: Forming the pyrimidine ring via Biginelli-like reactions using urea/thiourea derivatives, aldehydes (e.g., 4-fluorobenzyl), and β-ketoesters under acidic conditions .
  • Step 2: Introducing the 2,4-dimethylphenyl group via Suzuki-Miyaura cross-coupling with a boronic acid derivative (e.g., 2,4-dimethylphenylboronic acid), using Pd(PPh₃)₄ as a catalyst .
  • Optimization: Monitor reaction progress via HPLC-MS to ensure purity (>95%) and adjust solvent polarity (e.g., DMF vs. THF) to enhance yield.

How can the crystal structure and conformational dynamics of this compound be resolved?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

  • Crystallization: Use slow evaporation in a mixed solvent system (e.g., chloroform/methanol) to obtain diffraction-quality crystals .
  • Data Analysis: Refine parameters (R factor <0.05) using software like SHELX. Prioritize resolving torsional angles in the 4-fluorobenzyl group, as fluorinated substituents influence packing density and intermolecular interactions .

What strategies are effective for evaluating its biological activity in vitro, particularly given its low aqueous solubility?

Answer:

  • Solubility Enhancement: Prepare DMSO stock solutions (≤10% v/v in assay buffers) to minimize solvent interference .
  • Assay Design: Use fluorometric or luminescent readouts (e.g., ATPase inhibition assays) to bypass solubility limitations. Validate activity against positive controls (e.g., staurosporine for kinase inhibition).
  • Membrane Permeability: Employ parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .

How can contradictory data between in vitro and in vivo pharmacological studies be reconciled?

Answer:

  • Metabolic Stability: Perform hepatic microsomal assays (human/rat) to identify metabolic hotspots (e.g., demethylation at the 1-methyl position) .
  • Protein Binding: Quantify plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug concentration in vivo .
  • Dose Adjustments: Use allometric scaling (e.g., mg/kg to mg/m²) to account for interspecies differences in clearance .

What computational tools are suitable for predicting structure-activity relationships (SAR) of its analogs?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the dione moiety and hydrophobic contacts with the 2,4-dimethylphenyl group .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and substituent electronic effects (Hammett σ values) .
  • Dynamic Simulations: Run molecular dynamics (GROMACS) to assess conformational stability of the tetrahydropyrimido ring under physiological conditions .

How can toxicity risks be systematically assessed during preclinical development?

Answer:

  • In Vitro Toxicity: Screen for mitochondrial toxicity (Seahorse assay) and hERG channel inhibition (patch-clamp electrophysiology) .
  • Genotoxicity: Conduct Ames tests (TA98/TA100 strains) to detect mutagenic potential from aromatic amines .
  • In Vivo Tolerability: Use zebrafish embryos for rapid assessment of developmental toxicity (LC₅₀ and teratogenicity indices) .

What analytical techniques are recommended for characterizing impurities in bulk synthesis?

Answer:

  • HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify byproducts (e.g., des-fluoro derivatives) .
  • NMR Spectroscopy: Assign impurities via ¹⁹F-NMR (for fluorobenzyl group integrity) and 2D-COSY (to confirm regiochemistry) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N within 0.4% of theoretical values) to rule out hydrate/solvate formation .

How do substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) influence its pharmacological profile?

Answer:

  • Electron-Withdrawing Effects: Fluorine increases metabolic stability but may reduce cell permeability due to higher polarity .
  • SAR Studies: Compare IC₅₀ values in enzyme assays (e.g., 4-fluorobenzyl analogs show 3-fold higher potency than chloro analogs in kinase inhibition due to improved H-bonding) .
  • Crystallographic Data: Substituent orientation (e.g., para-fluorine vs. meta) alters π-π stacking in protein binding pockets .

What experimental controls are critical for validating target engagement in cellular assays?

Answer:

  • Negative Controls: Use structurally related but inactive analogs (e.g., 1-demethyl derivative) to rule off-target effects .
  • Positive Controls: Include known inhibitors (e.g., roscovitine for cyclin-dependent kinases) to benchmark activity .
  • Gene Knockdown: Validate target specificity via siRNA silencing followed by rescue experiments with recombinant protein .

How can in silico pharmacokinetic predictions guide lead optimization?

Answer:

  • ADME Prediction: Use SwissADME to estimate logP (optimal range: 2–3), topological polar surface area (<140 Ų for CNS penetration), and P-glycoprotein substrate likelihood .
  • Metabolite Identification: Employ GLORYx to predict Phase I/II metabolites and prioritize analogs with lower metabolic liability .
  • Dose Projection: Integrate PK-Sim simulations to model plasma concentration-time profiles and optimize dosing regimens .

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